N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride
Description
N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride (CAS: 2703774-65-4) is a structurally complex molecule with a molecular formula of C₁₈H₂₁ClN₄O₆ and a molecular weight of 424.8 g/mol . The compound features a 2,6-dioxopiperidin-3-yl moiety fused to a 1,3-dioxo-isoindole core, which is linked via an ether-oxygen bridge to an acetamide group substituted with a 3-aminopropyl chain. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
Molecular Formula |
C18H21ClN4O6 |
|---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide;hydrochloride |
InChI |
InChI=1S/C18H20N4O6.ClH/c19-6-1-7-20-15(24)9-28-10-2-3-11-12(8-10)18(27)22(17(11)26)13-4-5-14(23)21-16(13)25;/h2-3,8,13H,1,4-7,9,19H2,(H,20,24)(H,21,23,25);1H |
InChI Key |
LXGUPZFPGFZZCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC(=O)NCCCN.Cl |
Origin of Product |
United States |
Biological Activity
N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride is a synthetic compound notable for its complex molecular structure and potential therapeutic applications. Its molecular formula is with a molecular weight of approximately 424.8 g/mol . The compound features a piperidine moiety and an isoindole derivative, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory properties : The compound has been shown to reduce the concentration of tumor necrosis factor-alpha (TNF-α), which is implicated in numerous inflammatory diseases .
- Antitumor activity : Similar compounds have demonstrated efficacy against cancer cell lines, indicating potential use in oncology .
Research Findings
Research into this compound has revealed several key findings:
- Inhibition of TNF-α Production : Studies indicate that derivatives of this compound can significantly lower TNF-α levels in vitro, which may contribute to their anti-inflammatory effects .
- Cell Viability Assays : In vitro assays have shown that the compound can induce apoptosis in certain cancer cell lines, suggesting a mechanism for its antitumor activity .
- Pharmacokinetics and Toxicology : Initial pharmacokinetic studies suggest favorable absorption and distribution profiles in animal models, although further toxicological evaluations are necessary to determine safety and efficacy in humans .
Case Studies
Several case studies have explored the effects of compounds similar to this compound:
Comparison with Similar Compounds
Table 1: Key Molecular Features of Analogs
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 2703774-65-4 | C₁₈H₂₁ClN₄O₆ | 424.8 | 3-aminopropyl, dioxopiperidin, isoindole-dione |
| N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride | 1215480-59-3 | C₂₂H₂₂Cl₂N₄O₃S | 493.4 | Chlorobenzo[d]thiazol, dimethylaminopropyl, dioxoisoindoline |
| 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide | 2694722-76-2 | C₁₅H₁₄ClN₃O₄ | 335.74 | Chloroacetamide, dioxopiperidin, isoindole-one |
Key Observations:
Substituent Diversity: The target compound’s 3-aminopropyl group contrasts with the dimethylaminopropyl and chlorobenzo[d]thiazol groups in the analog from , which may influence receptor-binding specificity and metabolic stability .
Molecular Weight : The target compound (424.8 g/mol) falls between the lighter chloroacetamide analog (335.74 g/mol) and the heavier benzo[d]thiazol-containing compound (493.4 g/mol), suggesting intermediate pharmacokinetic properties .
Analytical and Purity Data
- Chlorobenzo[d]thiazol Analog: No purity data available, but its synthesis likely follows rigorous purification steps (e.g., column chromatography) as in .
Preparation Methods
Formation of the Isoindole-1,3-dione Derivative
Starting Material: A substituted phthalic anhydride or a suitable isoindole precursor.
- The initial step involves the condensation of a phthalic anhydride derivative with an amino compound, such as 3-aminopiperidine-2,6-dione, under controlled conditions.
- As per recent patents, the reaction occurs in ethyl acetate at temperatures between 45°C and 55°C, with trifluoroacetic acid as a catalyst or acid promoter, for approximately 6 hours (see,).
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| Temperature | 45°C – 55°C |
| Catalyst | Trifluoroacetic acid |
| Time | 6 hours |
This step yields a 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione core.
Attachment of the 3-Aminopropyl Group
- The amino group of the intermediate is reacted with an appropriate 3-bromopropyl or 3-aminopropyl derivative, often via nucleophilic substitution.
- Alternatively, direct amination using 3-aminopropylamine can be employed, with conditions optimized to prevent over-alkylation.
| Parameter | Value |
|---|---|
| Reagent | 3-Aminopropylamine or 3-bromopropane derivative |
| Solvent | Dimethylformamide (DMF) or similar polar aprotic solvent |
| Temperature | Reflux or room temperature, depending on reactivity |
| Time | 12-24 hours |
This step installs the aminoalkyl side chain, forming the N-(3-aminopropyl) derivative.
Conversion to Hydrochloride Salt
- The free base of the compound is reacted with 12N hydrochloric acid in an aqueous medium.
- The reaction proceeds at room temperature, ensuring complete salt formation, which enhances stability and solubility.
| Parameter | Value |
|---|---|
| Reagent | Hydrochloric acid (12N) |
| Solvent | Water or ethanol/water mixture |
| Temperature | Room temperature |
| Time | 1-2 hours |
Purification and Characterization
- The final hydrochloride salt is purified via recrystallization from suitable solvents such as ethanol or acetonitrile.
- Characterization involves NMR, HRMS, IR spectroscopy, and elemental analysis to confirm structure and purity.
Data Tables Summarizing Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Phthalic anhydride, 3-aminopiperidine-2,6-dione | Ethyl acetate | 45–55°C | 6 hours | Acid catalysis with trifluoroacetic acid |
| 2 | Chloroacetyl chloride | Acetonitrile | 0–20°C | 1–2 hours | Base: diisopropylethylamine |
| 3 | 3-Aminopropylamine | DMF | Reflux/RT | 12–24 hours | Nucleophilic substitution |
| 4 | HCl (12N) | Water | RT | 1–2 hours | Salt formation |
Notes on Optimization and Scalability
- The use of trifluoroacetic acid in step 1 enhances yield and regioselectivity.
- Reaction temperatures are carefully controlled to prevent side reactions.
- Purification via recrystallization ensures high purity suitable for pharmaceutical development.
- The process allows for large-scale synthesis, with cost-effective reagents and conditions.
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions are critical for high yield?
Answer:
The synthesis involves multi-step organic reactions, typically starting with 2,6-dioxopiperidine and isoindoline derivatives. Key steps include:
- Amidation : Reaction of chloroacetamide intermediates with amine-functionalized isoindole derivatives under controlled pH and temperature (e.g., reflux in methanol or DMF) .
- Reduction : Use of reducing agents like sodium borohydride at low temperatures (-20°C) to stabilize reactive intermediates .
- Purification : Column chromatography (silica gel) or recrystallization to isolate the hydrochloride salt .
Critical conditions include anhydrous solvents, precise stoichiometry, and inert atmospheres to prevent side reactions.
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% required for biological assays) .
Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling identification of energetically favorable pathways. Reaction path search algorithms, combined with machine learning, narrow experimental conditions (e.g., solvent polarity, catalyst loading) to reduce trial-and-error approaches . Feedback loops integrating experimental data (e.g., failed reactions) refine computational models iteratively .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies include:
- Orthogonal Assays : Validate activity using multiple methods (e.g., SPR for binding affinity, cell-based luciferase assays for functional activity) .
- Structural Analog Comparison : Compare activity profiles of derivatives (e.g., fluorinated or chlorinated analogs) to identify structure-activity relationships (SAR) .
- Standardized Protocols : Adopt consensus guidelines (e.g., NIH/WHO protocols) for dose-response experiments .
Basic: What are the primary biological targets or pathways associated with this compound?
Answer:
The compound’s isoindole-dioxopiperidine scaffold suggests potential as a proteolysis-targeting chimera (PROTAC) or E3 ligase recruiter, targeting ubiquitin-proteasome pathways . Preliminary studies indicate interaction with:
- Cereblon (CRBN) : A key protein in thalidomide analogs’ mechanism, validated via co-immunoprecipitation assays .
- Inflammatory Cytokines : Inhibition of IL-6/MMP3 in vitro, measured via ELISA .
Advanced: How can researchers design stability studies to assess this compound’s degradation under physiological conditions?
Answer:
- Forced Degradation : Expose the compound to stress conditions (pH 1–13, 40–80°C, UV light) and monitor degradation via LC-MS/MS .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and use high-resolution MS to detect hydroxylated or hydrolyzed products .
- Kinetic Analysis : Determine half-life (t½) in simulated gastric fluid (SGF) and plasma .
Advanced: What strategies are effective for improving this compound’s solubility and bioavailability?
Answer:
- Salt Formation : Co-crystallization with counterions (e.g., succinate, citrate) to enhance aqueous solubility .
- Lipid-Based Formulations : Nanoemulsions or liposomes for in vivo delivery, optimized via dynamic light scattering (DLS) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the aminopropyl moiety .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential irritant vapors .
- Waste Disposal : Neutralize acidic byproducts before disposal in designated hazardous waste containers .
Advanced: How can molecular docking studies predict this compound’s interaction with target proteins?
Answer:
- Ligand Preparation : Generate 3D conformers using software (e.g., Open Babel) and optimize charges .
- Protein Modeling : Retrieve CRBN or IL-6 structures from PDB (e.g., 7P7) and prepare binding sites (solvation, protonation states) .
- Docking Simulations : Use AutoDock Vina to calculate binding energies (ΔG) and identify critical residues (e.g., hydrogen bonds with dioxopiperidine carbonyl groups) .
Advanced: What statistical methods are appropriate for designing experiments to study this compound’s structure-activity relationships?
Answer:
- Factorial Design : Screen variables (e.g., substituent position, steric bulk) using a 2³ factorial matrix to identify significant factors .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity .
- Response Surface Methodology (RSM) : Optimize reaction yields or IC₅₀ values via central composite designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
